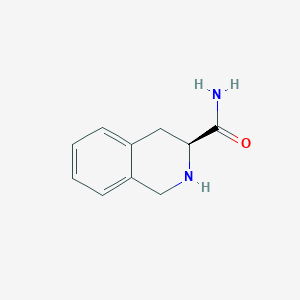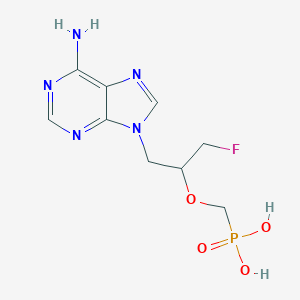![molecular formula C11H15ClO2 B151212 Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1R-exo)-(9CI) CAS No. 129940-80-3](/img/structure/B151212.png)
Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1R-exo)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1R-exo)-(9CI) is a chemical compound with potential applications in scientific research.
Mécanisme D'action
The mechanism of action of Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1R-exo)-(9CI))-(9CI) is not well understood. However, it is believed to interact with enzymes and proteins in the body, leading to changes in their activity and function.
Effets Biochimiques Et Physiologiques
Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1R-exo)-(9CI))-(9CI) has been shown to exhibit biological activity in several studies. It has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to exhibit anti-inflammatory activity. Furthermore, this compound has been shown to have potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1R-exo)-(9CI))-(9CI) has several advantages for lab experiments. It is relatively easy to synthesize and purify. It is also stable under standard laboratory conditions. However, this compound has some limitations. It has limited solubility in water, which can make it challenging to work with in aqueous solutions. Furthermore, the mechanism of action of this compound is not well understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for the study of Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1R-exo)-(9CI))-(9CI). One potential direction is the synthesis of analogs of this compound with improved biological activity. Another potential direction is the study of the mechanism of action of this compound in more detail. Furthermore, this compound has potential applications in the treatment of neurological disorders, and further studies in this area are warranted. Overall, Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1R-exo)-(9CI))-(9CI) is a promising compound with potential applications in scientific research and drug discovery.
Méthodes De Synthèse
Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1R-exo)-(9CI))-(9CI) can be synthesized by several methods. One of the most common methods involves the reaction of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid with thionyl chloride and trimethylsilyl chloride. This reaction yields the desired compound in good yield and purity.
Applications De Recherche Scientifique
Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1R-exo)-(9CI))-(9CI) has potential applications in scientific research. It can be used as a building block in the synthesis of other compounds. It can also be used as a reagent in chemical reactions. Furthermore, this compound has been shown to exhibit biological activity, making it a potential candidate for drug discovery.
Propriétés
Numéro CAS |
129940-80-3 |
|---|---|
Nom du produit |
Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1R-exo)-(9CI) |
Formule moléculaire |
C11H15ClO2 |
Poids moléculaire |
214.69 g/mol |
Nom IUPAC |
(1R,2R,4R)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride |
InChI |
InChI=1S/C11H15ClO2/c1-10(2)6-4-5-11(10,3)8(13)7(6)9(12)14/h6-7H,4-5H2,1-3H3/t6-,7-,11+/m1/s1 |
Clé InChI |
BJFLBFJZUJVICY-AMXGMDGSSA-N |
SMILES isomérique |
C[C@@]12CC[C@@H](C1(C)C)[C@H](C2=O)C(=O)Cl |
SMILES |
CC1(C2CCC1(C(=O)C2C(=O)Cl)C)C |
SMILES canonique |
CC1(C2CCC1(C(=O)C2C(=O)Cl)C)C |
Synonymes |
Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1R-exo)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



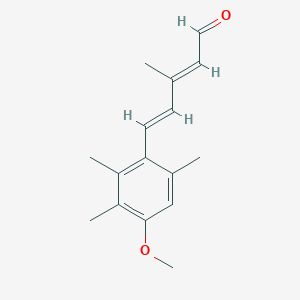
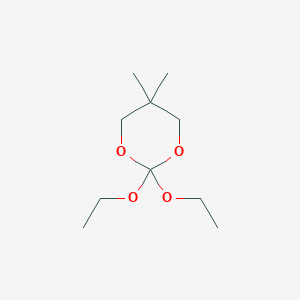
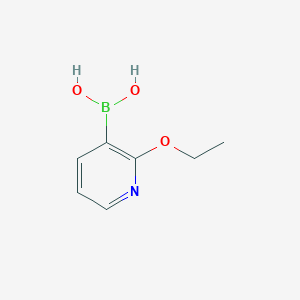
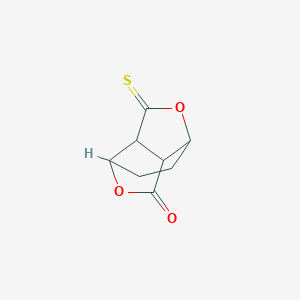

![(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid](/img/structure/B151138.png)
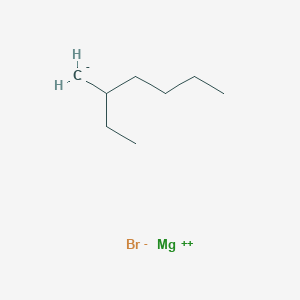
![N-[4-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B151142.png)

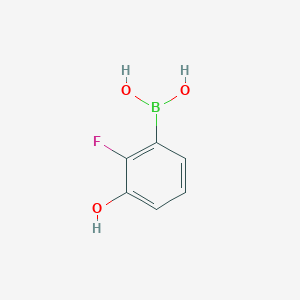
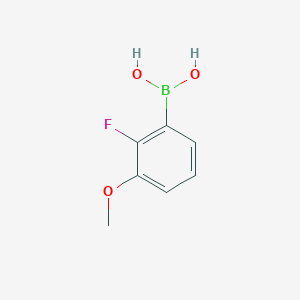
![[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B151146.png)
